6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one
Overview
Description
6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one is a complex organic compound that features a chromenone core structure with an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one typically involves the reaction of chromenone derivatives with imidazole compounds. One common method involves heating the chromenone derivative with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA). This reaction leads to the formation of products substituted at both the nitrogen atom of the imine moiety and the N-1 position of the imidazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroimidazole derivatives.
Scientific Research Applications
6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound features a similar imidazole core but with different substituents, leading to distinct chemical properties.
2-(4,5-Dihydro-1H-imidazol-2-yl)phenol: This compound has a similar imidazole structure but lacks the chromenone moiety, resulting in different reactivity and applications.
Uniqueness
6-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one is unique due to its combination of a chromenone core and an imidazole moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
6-[(2-phenyl-4,5-dihydroimidazol-1-yl)sulfonyl]chromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-17-9-6-14-12-15(7-8-16(14)24-17)25(22,23)20-11-10-19-18(20)13-4-2-1-3-5-13/h1-9,12H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXUVBDSMJULFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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